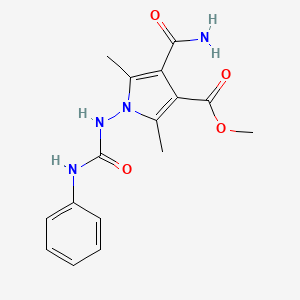
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is a complex organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of carbamoyl and ester functional groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Indole derivatives
Uniqueness
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is unique due to its specific functional groups and structural configuration. These features confer distinct chemical and biological properties, making it valuable for specialized applications.
Biological Activity
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with various functional groups, which contribute to its biological activity. The molecular formula is C15H18N4O3.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to the pyrrole structure. For instance, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 15 | Antibacterial |
| 8b | 18 | Antibacterial |
| 8c | 10 | Antifungal |
| 8d | 20 | Antifungal |
These findings suggest that modifications to the pyrrole structure can enhance antimicrobial activity, making it a promising scaffold for drug development.
Antitubercular Activity
A notable study explored the antitubercular potential of 2,5-dimethylpyrroles, including derivatives similar to this compound. The compounds were tested against Mycobacterium tuberculosis (M. tuberculosis) and demonstrated potent inhibitory effects.
Key Findings:
- MIC Values : Some derivatives exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against M. tuberculosis.
- Cytotoxicity : Selected compounds showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages.
- Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to specific targets within the bacterial structure.
Case Studies
-
Study on Derivative 5n :
- Objective : To assess the efficacy against multidrug-resistant (MDR) strains.
- Results : Demonstrated significant growth restriction of intracellular M. tuberculosis with a high selectivity index (SI) against macrophages.
-
Study on Derivative 5q :
- Objective : Evaluating bactericidal vs. bacteriostatic effects.
- Results : Showed bactericidal activity comparable to established antitubercular drugs.
Properties
CAS No. |
94126-66-6 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18N4O4/c1-9-12(14(17)21)13(15(22)24-3)10(2)20(9)19-16(23)18-11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,21)(H2,18,19,23) |
InChI Key |
RBMFRTPRBGXGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)NC2=CC=CC=C2)C)C(=O)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















